
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a urea core substituted with chloro, methoxy, and pyrrol groups, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline, 3,4-dihydro-2H-pyrrole, and 3-methoxyaniline.
Formation of Urea Linkage: The key step involves the formation of the urea linkage. This can be achieved by reacting the amines with a suitable isocyanate or carbodiimide under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is typically maintained between 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of methoxyphenyl derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Use as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their catalytic activity.
Receptor Modulation: Interaction with cell surface or intracellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)urea: Lacks the pyrrol group, which may affect its biological activity and chemical properties.
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea: Lacks the second methoxyphenyl group, which may influence its solubility and reactivity.
1-(3-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea: Lacks the chloro group, which may alter its pharmacokinetic and pharmacodynamic properties.
The unique combination of chloro, methoxy, and pyrrol groups in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-25-15-6-3-5-13(11-15)22-19(24)23(18-7-4-10-21-18)14-8-9-17(26-2)16(20)12-14/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHTDFLDAYNLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
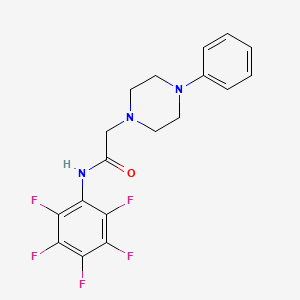
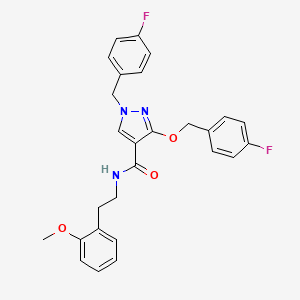
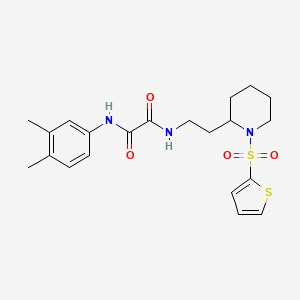

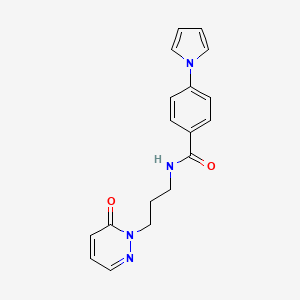
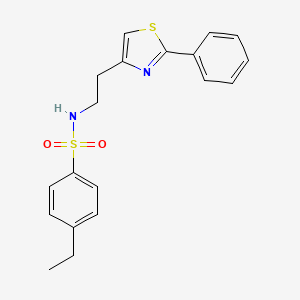
![(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2392876.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2392879.png)
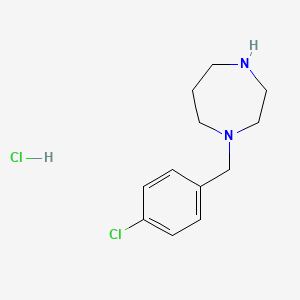

![N-(butan-2-yl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2392888.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate](/img/structure/B2392890.png)

